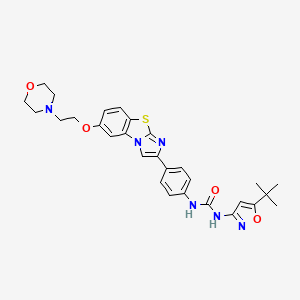
AC220;Quizartinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quizartinib, also known as AC220, is a potent and selective second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of acute myeloid leukemia (AML) with FLT3-ITD mutations. Quizartinib works by inhibiting the activity of the FLT3 gene, leading to the apoptosis of tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quizartinib is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Quizartinib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring compliance with Good Manufacturing Practices (GMP). The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Quizartinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, Quizartinib .
Aplicaciones Científicas De Investigación
Quizartinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of FLT3 in cell signaling and apoptosis.
Medicine: Primarily used in the treatment of acute myeloid leukemia with FLT3-ITD mutations.
Industry: Used in the development of targeted therapies for various cancers.
Mecanismo De Acción
Quizartinib exerts its effects by selectively inhibiting the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to constitutive autophosphorylation of FLT3 and activation of downstream signaling pathways, including RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5. By inhibiting FLT3, Quizartinib disrupts these pathways, leading to the apoptosis of tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Sorafenib: Another FLT3 inhibitor used in the treatment of AML.
Midostaurin: A multi-targeted kinase inhibitor that also targets FLT3.
Gilteritinib: A selective FLT3 inhibitor used in the treatment of relapsed or refractory AML.
Uniqueness of Quizartinib
Quizartinib is unique due to its high selectivity and potency against FLT3-ITD mutations. It has shown superior efficacy in clinical trials compared to other FLT3 inhibitors, making it a promising option for the treatment of AML .
Propiedades
Fórmula molecular |
C29H32N6O4S |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea |
InChI |
InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) |
Clave InChI |
MKGMVQKQNTXMPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


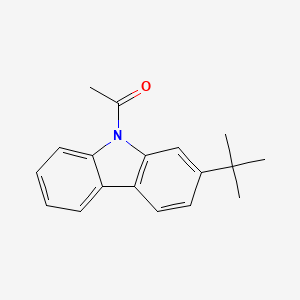

![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)


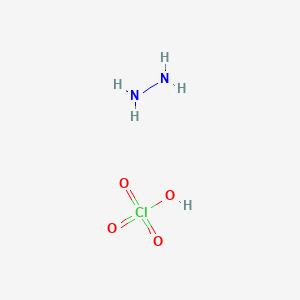

![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)
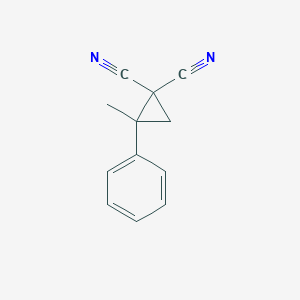
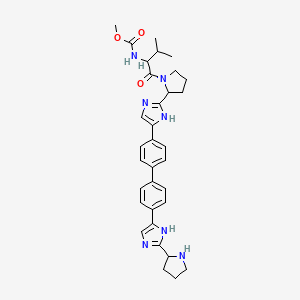

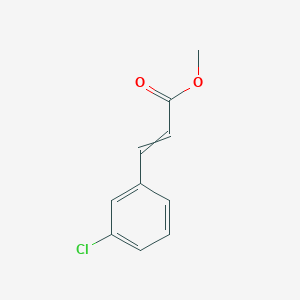
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)

